N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
This compound belongs to the thiazole-acetamide class, characterized by a thiazole ring connected to an acetamide moiety via a thioether (-S-) linkage. Key structural features include:
- 4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.
- 2,5-Dimethylphenyl group: Modulates steric and electronic properties.
- Thiazole-thioether-acetamide backbone: Common in bioactive molecules targeting enzymes or transporters.
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-13-3-4-14(2)18(9-13)25-19(26)10-17-11-28-21(24-17)29-12-20(27)23-16-7-5-15(22)6-8-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVICKBTIOCTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a chlorophenyl group, and an acetamide moiety. The thiazole component is known for its role in various biological activities, including anticancer and anticonvulsant effects.
Anticancer Activity
Research indicates that compounds containing thiazole and related structures exhibit notable anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. In one study, an analog demonstrated an IC50 value of less than 10 µM against these cell lines, indicating potent activity .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A549 | <10 | |
| Compound 2 | NIH/3T3 | <10 | |
| This compound | Various | TBD | Current Study |
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. Studies have shown that thiazole-containing compounds can significantly reduce seizure activity in animal models. For example, a related compound with a similar structure exhibited a median effective dose (ED50) of 24.38 mg/kg in the electroshock seizure test, demonstrating promising anticonvulsant effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the biological activity of thiazole derivatives. Compounds with para-substituted halogens show improved efficacy in both anticancer and anticonvulsant assays. The incorporation of specific functional groups at strategic positions on the thiazole or phenyl rings has been shown to optimize activity .
Case Studies
- Evren et al. (2019) conducted a study on novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, which included derivatives similar to this compound. They reported strong selectivity against lung adenocarcinoma cells with IC50 values indicating significant anticancer potential .
- Pharmacological Evaluation : In another study focusing on thiazole derivatives, compounds were screened for their ability to inhibit tumor growth in vitro and in vivo models. The results highlighted that modifications on the thiazole ring directly correlated with enhanced cytotoxicity against various cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Thiazole-acetamide derivatives differ in substituents on the phenyl rings and backbone modifications. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) increase melting points and polarity (e.g., Compound 13: 216–220°C vs. Compound 6: 206–211°C) .
- Thioether vs. ether linkages : The target compound’s thioether group may enhance metabolic stability compared to ether-containing analogs .
Enzyme Inhibition
- α-Glucosidase Inhibition: Compound 13 (): Dichlorophenyl substitution shows IC₅₀ = 12.3 µM, while dimethylphenyl analogs (e.g., Compound 14) may exhibit lower potency due to reduced electron-withdrawing effects .
Pharmacokinetic Modulation
- P-glycoprotein (P-gp) Inhibition :
Antimicrobial Activity
Critical Analysis of Substituent Effects
- Chlorophenyl vs. Methylphenyl : Chlorine’s electron-withdrawing nature enhances polarity and binding to polar enzyme pockets, while methyl groups improve lipophilicity for membrane penetration .
Q & A
Q. What synthetic routes are commonly employed to construct the thiazole-acetamide core of this compound?
The thiazole-acetamide scaffold is typically synthesized via cyclocondensation of 2-aminothiazole derivatives with activated carbonyl groups. For example, 2-amino-4-substituted thiazoles react with acetonitrile in the presence of anhydrous AlCl₃ to form acetamide-thiazole intermediates . To introduce the (2,5-dimethylphenyl)amino moiety, a stepwise approach involving nucleophilic substitution or amide coupling (e.g., using chloroacetyl chloride) is recommended . Optimization of solvent systems (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) is critical to avoid side reactions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR are used to confirm substituent positions on the thiazole and phenyl rings. For example, the methyl groups on the 2,5-dimethylphenyl moiety show distinct singlets at ~2.3 ppm .
- Mass Spectrometry : High-resolution MS (e.g., FAB or ESI-MS) validates molecular weight and fragmentation patterns. A [M+1]+ peak at m/z 416.15 has been observed in related acetamide-thiazoles .
- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and thiazole sulfur) .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the thiazole and acetamide moieties?
Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:
- Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, stoichiometry) to identify optimal conditions .
- Flow Chemistry : Continuous-flow systems improve mixing efficiency and reduce decomposition of sensitive intermediates .
- Catalyst Screening : Transition metals (e.g., Pd/Cu) or organocatalysts (e.g., DMAP) enhance coupling efficiency in analogous thiazole-acetamide syntheses .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Bioactivity discrepancies may stem from solubility differences, metabolic instability, or assay-specific interference. Researchers should:
- Standardize Solubility Protocols : Use co-solvents (e.g., DMSO:PBS mixtures) with concentrations validated by HPLC .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may affect activity .
- Orthogonal Assays : Combine in vitro enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (e.g., MTT assay) to confirm mechanism-specific effects .
Q. How can computational methods aid in predicting the compound’s reactivity or stability?
- DFT Calculations : Predict electrophilic/nucleophilic sites for functionalization. For example, the sulfur atom in the thiazole ring is prone to oxidation .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., binding pocket dynamics in kinases) .
- QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity trends .
Methodological Challenges and Solutions
Q. What analytical approaches validate the purity of this compound in complex reaction mixtures?
- HPLC-DAD/MS : Quantify impurities using reverse-phase C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% TFA) .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- TLC Monitoring : Track reaction progress using silica plates and UV visualization (Rf = 0.5–0.7 in ethyl acetate:hexane) .
Q. How can researchers mitigate crystallization challenges during scale-up synthesis?
Poor crystallization often results from polymorphic variability. Solutions include:
- Seeding : Introduce pre-characterized crystals to induce controlled nucleation .
- Solvent Optimization : Ternary solvent systems (e.g., ethanol:water:acetone) improve crystal morphology .
- Thermal Analysis : DSC/TGA identifies stable polymorphs with higher melting points .
Data Interpretation and Reproducibility
Q. How should researchers reconcile conflicting X-ray crystallography and NMR data for structural assignments?
- Cross-Validation : Compare experimental bond lengths/angles (e.g., C=O at 1.22 Å in X-ray) with DFT-optimized geometries .
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the acetamide group) that may explain discrepancies .
Q. What statistical methods ensure reproducibility in biological assay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
